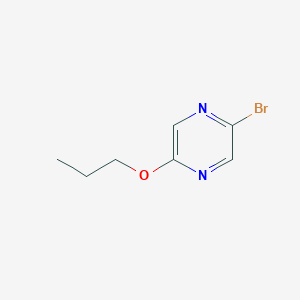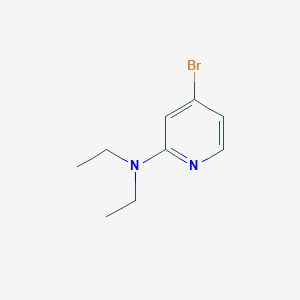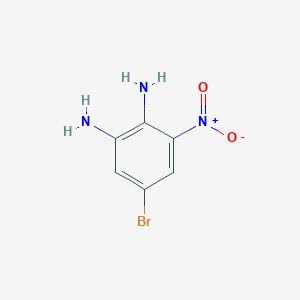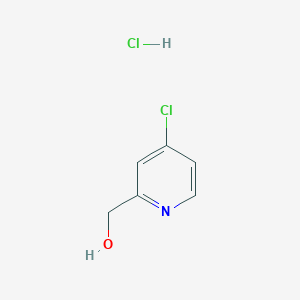
2-Bromo-5-propoxypyrazine
Overview
Description
2-Bromo-5-propoxypyrazine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrrole ring .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-propoxypyrazine is 1S/C7H9BrN2O/c1-2-3-11-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
1. Neurological Effects and Toxicity
2-Bromo-5-propoxypyrazine analogues, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have shown neurological effects and potential toxicity. Studies have observed severe neurological consequences including the development of serotonin syndrome and severe brain edema after ingestion of such compounds. These effects have been noted to carry significant risks, leading to profound neurological damage and a lack of awareness of these risks among consumers and healthcare physicians (Spoelder et al., 2019).
2. Hematopoietic and Reproductive Hazards
Exposure to bromopropane, a compound related to 2-Bromo-5-propoxypyrazine, has been associated with hematopoietic and reproductive hazards. In a study conducted on Korean electronic workers exposed to solvents containing 2-bromopropane, significant health hazards were identified, including bone marrow effects and testis or ovarian failure (Kim et al., 1996).
3. Cancer Treatment and Research
Compounds structurally related to 2-Bromo-5-propoxypyrazine, such as bromodeoxyuridine, have been studied for their potential application in cancer treatment, particularly as a radiosensitizing agent. For example, a study explored the efficacy and safety of radiotherapy combined with intravenous bromodeoxyuridine for patients with anaplastic glioma tumors. It was found that bromodeoxyuridine-radiotherapy can improve progression-free survival, highlighting its potential in cancer therapy (Levin et al., 1995).
4. Pharmacological Evaluation
2-Bromo-5-propoxypyrazine derivatives have been evaluated pharmacologically for their effects on body temperature and behavior, particularly in schizophrenia patients. Such studies provide insights into the potential therapeutic applications and the effects of these compounds on various psychological conditions (Lee et al., 1992).
Mechanism of Action
properties
IUPAC Name |
2-bromo-5-propoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-3-11-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBDVEWBKUCZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-propoxypyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)




![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)





![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)

![tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520167.png)